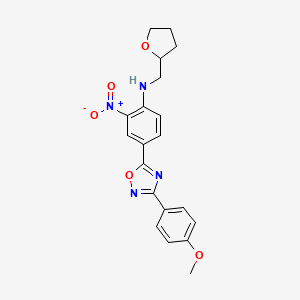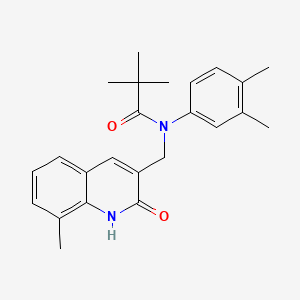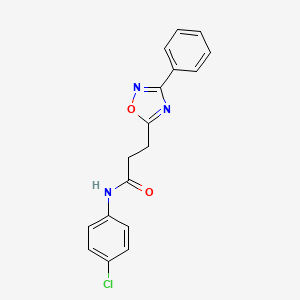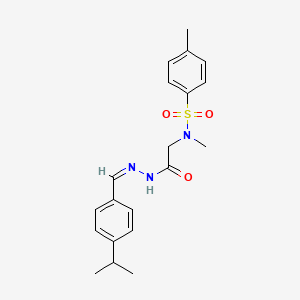
N-(2,4-dichlorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide, also known as Diclofenac or Voltaren, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It was first synthesized in the 1960s and has since become one of the most commonly prescribed drugs for pain relief and inflammation.
Wirkmechanismus
N-(2,4-dichlorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide works by inhibiting the COX enzyme, specifically COX-2, which is responsible for the synthesis of prostaglandins in response to inflammation and injury. By inhibiting this enzyme, N-(2,4-dichlorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
N-(2,4-dichlorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide has been shown to have a number of biochemical and physiological effects, including reducing pain and inflammation, decreasing fever, and inhibiting platelet aggregation. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dichlorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide is widely used in laboratory experiments due to its well-established pharmacological profile and safety profile. However, it is important to note that N-(2,4-dichlorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide can have off-target effects on other enzymes and pathways, which may complicate data interpretation in some experiments.
Zukünftige Richtungen
Future research on N-(2,4-dichlorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide may focus on its potential use in other conditions such as cancer, cardiovascular disease, and Alzheimer's disease. Additionally, there may be opportunities to develop more targeted and selective COX-2 inhibitors that have fewer off-target effects than N-(2,4-dichlorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide. Finally, research may also focus on understanding the mechanisms underlying N-(2,4-dichlorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide's antioxidant properties and their potential therapeutic applications.
Synthesemethoden
The synthesis of N-(2,4-dichlorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide involves several steps, starting with the reaction of 2,4-dichlorophenylacetonitrile with methyl 4-methylbenzenesulfonate to form the intermediate methyl 2-(2,4-dichlorophenyl)acetyl-4-methylbenzenesulfonate. This intermediate is then reacted with sodium hydroxide and methylamine to form the final product, N-(2,4-dichlorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dichlorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide has been extensively studied for its therapeutic effects in various conditions such as osteoarthritis, rheumatoid arthritis, and postoperative pain. It has been shown to be effective in reducing pain and inflammation through its inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the synthesis of prostaglandins, a key mediator of pain and inflammation.
Eigenschaften
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-15(2)18-9-7-17(8-10-18)13-21-22-20(24)14-23(4)27(25,26)19-11-5-16(3)6-12-19/h5-13,15H,14H2,1-4H3,(H,22,24)/b21-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDCMFHXWUBRMW-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NN=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N/N=C\C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7693815.png)


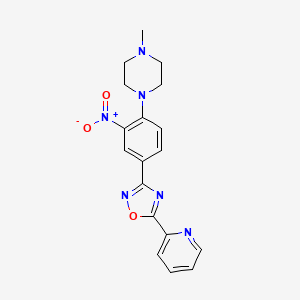


![8-bromo-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693859.png)
